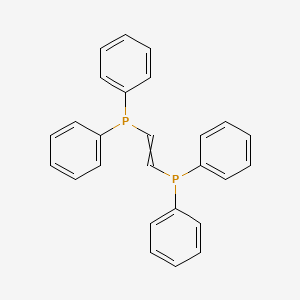

trans-1,2-Bis(diphenylphosphino)ethylene

Descripción

Significance of Vicinal Diphosphine Ligands in Modern Chemistry

Vicinal diphosphine ligands, sometimes called bisphosphanes, are organophosphorus compounds that feature two phosphino (B1201336) groups linked by a two-carbon backbone. wikipedia.org These molecules are most commonly utilized as bidentate phosphine (B1218219) ligands in the fields of inorganic and organometallic chemistry. wikipedia.org Their ability to chelate to a single metal center through the two phosphorus atoms forms a stable five-membered ring, a structural motif that is highly advantageous in many chemical transformations. commonorganicchemistry.comnih.govwikipedia.org The stability of the resulting metal complexes is often enhanced due to a significant entropic advantage compared to the coordination of two separate monodentate ligands. nih.govspringernature.com

The utility of diphosphine ligands stems from the ability to modify their electronic and steric properties by altering the substituents on the phosphorus atoms (R-groups) and the nature of the linking backbone. wikipedia.org These modifications allow for fine-tuning of the coordination geometry and, consequently, the catalytic behavior of the metal complexes they form. wikipedia.org The bite angle of the diphosphine, which is the P-Metal-P angle in a chelated complex, is a critical parameter that influences the reactivity and selectivity of the metal center. wikipedia.org This tunability has made diphosphines like 1,2-Bis(diphenylphosphino)ethane (B154495) (dppe) and its analogues indispensable in the development of homogeneous catalysts for a wide array of reactions. wikipedia.orgnih.govwikipedia.org

Historical Development and Emerging Research Trajectories of (E)-1,2-Ethenediylbis(diphenylphosphine)

The synthesis of both cis and trans isomers of 1,2-Bis(diphenylphosphino)ethylene was reported as early as 1964. The stereospecific synthesis involves the reaction of lithium diphenylphosphide with the corresponding dichloroethylene isomer. wikipedia.org Specifically, trans-1,2-Bis(diphenylphosphino)ethylene is prepared using trans-dichloroethylene. wikipedia.org

While both isomers are known, the cis isomer has historically been of primary interest in certain areas of coordination chemistry. wikipedia.org However, research has demonstrated the unique properties and applications of the trans isomer. For instance, its rigid ethenediyl bridge distinguishes it from more flexible analogues like dppe. This rigidity has implications for the geometry of the metal complexes it forms. Research into its coordination chemistry has included studies of its complexes with various metals, such as gold(I). A notable study reported the synthesis and crystal structure of a dinuclear gold(I) complex, µ-[this compound]bis[chlorogold(I)], highlighting the ligand's ability to bridge two metal centers. rsc.org The crystal structure confirmed the trans geometry of the ligand within the complex and revealed a short intermolecular gold-gold interaction. rsc.org

Emerging research has also explored the potential of related diphosphine-gold complexes in medicinal chemistry. Studies on bis(diphenylphosphino)alkanes and their gold(I) complexes have shown antitumor activity in various tumor models. nih.gov Specifically, analogues where the ethane (B1197151) bridge was replaced with a cis-ethylene group showed maximal activity, suggesting a promising trajectory for further investigation into the biological applications of such compounds. nih.gov

Scope and Research Focus on Coordination, Catalysis, and Materials Science Applications

The research applications of this compound are extensive, primarily focusing on its role as a ligand in coordination chemistry, which in turn enables its use in catalysis and the development of new materials. chemimpex.com

Coordination Chemistry: As a bidentate ligand, it readily forms complexes with transition metals. chemimpex.com Its ability to stabilize transition metals in various oxidation states is a key feature that underpins its utility. chemimpex.com It has been used to prepare complexes with metals such as nickel, palladium, and gold. wikipedia.orgrsc.orgsigmaaldrich.com For example, it is a reactant in the preparation of cyclopalladated derivatives of benzylidene and cyclopalladated complexes containing tridentate thiosemicarbazone ligands, the latter of which have been investigated as potential antimalarial agents. sigmaaldrich.com

Catalysis: The compound serves as a highly effective ligand in numerous transition metal-catalyzed reactions, enhancing both reaction rates and selectivity. chemimpex.com It is particularly prominent in the field of cross-coupling reactions, where it is employed as a ligand for palladium catalysts. sigmaaldrich.comsigmaaldrich.com Its applications include well-known transformations such as the Suzuki-Miyaura, Heck, Sonogashira, Negishi, Hiyama, and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Beyond cross-coupling, it is a catalyst component for the coupling of primary and secondary alkyl halides with aryl Grignard reagents and for the homogeneous hydrogenation of carbon dioxide mediated by ruthenium. sigmaaldrich.comsigmaaldrich.com

Materials Science: In materials science, this compound is used in the development of advanced materials, such as polymers and nanomaterials. chemimpex.com Its incorporation into these materials allows for the modification of their properties to improve performance. chemimpex.com For example, it can act as a building block for coordination polymers. wikipedia.org The structural and electronic characteristics of the ligand can be leveraged to design novel materials with specific catalytic or sensory functions. chemimpex.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₂₆H₂₂P₂ |

| Molecular Weight | 396.40 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | White Powder/Crystalline Solid lookchem.comereztech.com |

| Melting Point | 126-130 °C sigmaaldrich.comlookchem.com |

| CAS Number | 983-81-3 sigmaaldrich.com |

| EC Number | 213-570-2 sigmaaldrich.com |

| Synonyms | (E)-Vinylenebis[diphenylphosphine], trans-1,2-Ethenediylbis(diphenylphosphine) sigmaaldrich.com |

Table 2: Selected Catalytic Applications of this compound

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. sigmaaldrich.comsigmaaldrich.com |

| Heck Reaction | A chemical reaction that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base and a palladium catalyst. sigmaaldrich.comsigmaaldrich.com |

| Sonogashira Coupling | A cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.comsigmaaldrich.com |

| Negishi Coupling | An organic reaction in which an organozinc compound is reacted with an organohalide in the presence of a nickel or palladium catalyst. sigmaaldrich.comsigmaaldrich.com |

| Hiyama Coupling | A palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. sigmaaldrich.comsigmaaldrich.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. sigmaaldrich.comsigmaaldrich.com |

| CO₂ Hydrogenation | The homogeneous hydrogenation of carbon dioxide, mediated by a ruthenium catalyst system. sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJIJSEWKIXAT-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283087 | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-81-3, 983-80-2 | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Vinylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Ligand Engineering for Trans 1,2 Bis Diphenylphosphino Ethylene and Derivatives

Established Synthetic Routes to (E)-1,2-Ethenediylbis(diphenylphosphine)

The synthesis of trans-1,2-Bis(diphenylphosphino)ethylene, scientifically known as (E)-1,2-Ethenediylbis(diphenylphosphine), is well-established in organophosphorus chemistry. A primary and stereospecific method involves the reaction of a diphenylphosphide salt with trans-1,2-dichloroethylene. wikipedia.org Typically, lithium diphenylphosphide (LiPPh₂) is used as the phosphide (B1233454) source. This nucleophilic substitution reaction proceeds with retention of the trans geometry of the ethylene (B1197577) backbone. wikipedia.org

Another common approach involves the reaction of diphenylphosphine (B32561) with acetylene (B1199291) in the presence of a radical initiator or under UV irradiation. However, controlling the stereoselectivity of this addition can be more challenging than the substitution method. A further method utilizes the reaction of diphenyl(vinyl)phosphine with diphenylphosphine, again often requiring conditions that promote radical addition to achieve the desired 1,2-disubstituted product.

Table 1: Comparison of Established Synthetic Routes for (E)-1,2-Ethenediylbis(diphenylphosphine)

| Starting Materials | Reagents/Conditions | Key Advantages | Key Disadvantages |

| trans-1,2-Dichloroethylene, Diphenylphosphine | Strong base (e.g., n-BuLi) to form LiPPh₂ | High stereoselectivity for the trans isomer wikipedia.org | Requires handling of pyrophoric organolithium reagents |

| Acetylene, Diphenylphosphine | Radical initiator (e.g., AIBN) or UV light | Utilizes simple C₂ feedstock | May produce a mixture of cis and trans isomers and oligomers |

| Diphenyl(vinyl)phosphine, Diphenylphosphine | Base or radical initiator | Modular approach | Requires synthesis of a functionalized phosphine (B1218219) precursor |

Advanced Synthetic Strategies for Analogues and Functionalized Diphosphine Ligands

The basic scaffold of 1,2-bis(diphenylphosphino)ethylene serves as a foundation for more complex and functionally diverse ligands. Advanced synthetic strategies focus on creating analogues with tailored electronic and steric properties for specific applications, particularly in catalysis.

Theory-Driven Synthesis via Radical Difunctionalization of Ethylene

Recent advancements in synthetic methodology have explored the direct difunctionalization of ethylene gas as a powerful and atom-economical route to diphosphine backbones. nih.govnih.govnih.govacs.org This approach, often guided by quantum chemical calculations, allows for the rational design of reaction pathways. nih.govnih.govacs.org Theoretical studies can predict the feasibility of radical addition of phosphorus-centered radicals to ethylene, overcoming challenges like the high reactivity of intermediate alkyl radicals and the tendency for polymerization. nih.govacs.org

For instance, computational screening can identify suitable radical precursors and photocatalysts that enable the controlled addition of phosphinyl groups across the ethylene double bond. nih.govnih.govacs.org While much of the initial work in radical difunctionalization of ethylene has focused on other heteroatoms, the principles are being extended to P-C bond formation. nih.govnih.gov These methods offer a novel strategy for synthesizing not only the parent 1,2-bis(diphenylphosphino)ethane (B154495) skeleton but also for creating unsymmetrical derivatives that are difficult to access via traditional Sₙ2-type reactions. nih.gov

Post-Synthetic Functionalization Approaches for Catalytic Systems

Post-synthetic modification is a versatile strategy for fine-tuning the properties of a pre-formed ligand without re-designing the entire synthesis from scratch. acs.orgnih.gov For a ligand like this compound, functionalization can be targeted at several positions. Modifications can be made to the phenyl rings, for example, by sulfonation or halogenation, to alter the electron-donating or withdrawing nature of the phosphine.

A more advanced approach involves "catalyst editing," where the phosphine ligand, already coordinated to a metal center, is chemically modified. acs.org For example, a pendant phosphine group on a catalyst can be alkylated to generate a phosphonium (B103445) salt. acs.org This modification dramatically alters the steric and electronic profile around the metal center. This strategy allows for the creation of a library of catalysts from a single parent ligand, enabling rapid screening for optimal catalytic activity in processes like olefin polymerization. acs.org Furthermore, hydrophosphination reactions catalyzed by platinum(0) complexes have been shown to be effective for attaching biomolecules to diphosphine backbones, creating specialized chelators for applications in radiopharmaceuticals. nih.gov

Isomeric Control in Diphosphinoethylene Ligand Synthesis (trans- vs. cis-)

The geometric isomerism of the C=C double bond in 1,2-bis(diphenylphosphino)ethylene is a critical factor determining its coordination chemistry. The trans isomer typically acts as a bridging ligand, while the cis isomer is a chelating ligand that can form stable five-membered rings with metal centers. wikipedia.orgacademie-sciences.fr Consequently, the selective synthesis of each isomer is of significant chemical interest.

Stereospecific control is most reliably achieved by selecting a starting material with the desired geometry. wikipedia.org

Synthesis of the trans isomer is accomplished by reacting a diphenylphosphide salt, such as lithium diphenylphosphide, with trans-1,2-dichloroethylene. The substitution reaction proceeds with retention of configuration, yielding the trans product. wikipedia.org

Synthesis of the cis isomer is similarly achieved by using cis-1,2-dichloroethylene (B151661) as the starting material. wikipedia.org Again, the reaction with lithium diphenylphosphide stereospecifically produces cis-1,2-bis(diphenylphosphino)ethylene (B1586061). wikipedia.orgacademie-sciences.fr

While these substitution reactions are the most common and reliable, other methods exist. For example, the fractional crystallization of a mixture of isomers can be used for separation, although this is often less efficient. Photochemical isomerization can also be employed, where irradiation of the trans isomer can lead to a photostationary state containing a mixture of both cis and trans isomers, from which the cis isomer can be isolated.

Table 2: Summary of Isomeric Control Strategies

| Target Isomer | Precursor | Reagent | Key Principle |

| trans | trans-1,2-Dichloroethylene | Lithium Diphenylphosphide | Stereospecific nucleophilic substitution wikipedia.org |

| cis | cis-1,2-Dichloroethylene | Lithium Diphenylphosphide | Stereospecific nucleophilic substitution wikipedia.org |

| cis | This compound | UV Light | Photochemical E/Z isomerization |

Coordination Chemistry of Trans 1,2 Bis Diphenylphosphino Ethylene

Fundamental Coordination Modes and Structural Principles

The geometry of trans-dppene, with its two phosphorus donor atoms positioned on opposite sides of a rigid carbon-carbon double bond, largely dictates its coordination behavior. This structure inherently favors bridging two metal centers rather than chelating a single one.

Bidentate Chelation in Mononuclear Metal Complexes

Bidentate chelation involves both phosphorus donor atoms of a single ligand molecule coordinating to the same metal center. For most diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), this is a common bonding mode that forms stable five-membered chelate rings. chemrxiv.org However, in the case of trans-dppene, the rigid trans geometry of the ethylene (B1197577) linker makes chelation to a single metal atom sterically prohibitive. The distance between the phosphorus atoms and their divergent orientation prevents the formation of a stable, small-membered chelate ring. Consequently, trans-dppene does not typically function as a chelating ligand in mononuclear complexes, a role more suited to its cis-isomer, which can readily form stable chelate rings. wikipedia.org

Bridging Ligand Architectures in Multinuclear Assemblies

The structural rigidity and divergent phosphorus donors of trans-dppene make it an exceptional bridging ligand, capable of linking multiple metal centers to form well-defined multinuclear structures. This bridging capability is the hallmark of its coordination chemistry.

Formation of Dimeric and Trimeric Metal Clusters

trans-dppene has been effectively utilized in the synthesis of dimeric metal clusters by linking two complex units. A notable example is its reaction with oxo-centered triruthenium acetate (B1210297) complexes. acs.org The reaction of [Ru₃O(OAc)₆(py)₂(CH₃OH)]⁺ with trans-dppene (dppen) in a 2.4:1 molar ratio yields the diphosphine-linked triruthenium dimer, [{Ru₃O(OAc)₆(py)₂}₂(dppen)]²⁺. acs.org In this architecture, the trans-dppene ligand acts as a spacer, connecting the two individual triruthenium cluster cores. acs.org X-ray crystallographic analysis of this dimer confirms the bridging role of the ligand. acs.org The electronic communication between the two metal cluster units through the conjugated diphosphine spacer has also been investigated. acs.org

| Complex | Parameter | Value | Source |

|---|---|---|---|

| {Ru₃O(OAc)₆(py)₂}₂(dppen)₂ | Ru-P Bond Length | Data not available in provided snippets | acs.org |

| P-C=C-P Torsion Angle | Data not available in provided snippets | acs.org | |

| Description | A dimeric structure where two triruthenium clusters are linked by a single trans-dppene ligand. |

"A-frame" Dirhenium(I) Hexacarbonyl Complexes

A particularly interesting structural motif formed with trans-dppene is the "A-frame" complex. Despite its natural trans configuration, the ligand can bridge two metal centers by adopting a syn conformation. This is achieved through the twisting of the ethylene C=C bond and adjustments in the P-C=C angles. nie.edu.sg This conformational flexibility allows trans-dppene to bridge dirhenium(I) hexacarbonyl units, [Re₂(CO)₆], to form complexes like [Re₂(μ-dppene)(CO)₆(μ,η²:η²-C₂O₄)]. researchgate.net The formation of these complexes demonstrates that trans-dppene can effectively bridge metal centers that are less than 6.4 Å apart. nie.edu.sg The angle between the lone pairs of the phosphorus atoms can be adjusted to accommodate different distances between the two rhenium atoms. nie.edu.sg

| Complex | Parameter | Value | Source |

|---|---|---|---|

| [Re₂(μ-dppene)(CO)₆(μ,η²:η²-C₂S₂O₂)] | Re···Re Distance | Data not available in provided snippets | nie.edu.sg |

| Ligand Conformation | Syn bridging conformation | ||

| Significance | Demonstrates the flexibility of the trans-dppene ligand to adopt a syn conformation to bridge two metal centers. |

Complexation with Diverse Transition Metals

The coordination chemistry of trans-dppene extends to various transition metals, with palladium and platinum complexes being of significant interest due to their catalytic and material properties.

Palladium and Platinum Complexes: Synthesis, Structure, and Reactivity

Palladium(II) and Platinum(II) ions, with their d⁸ electron configuration, typically form square-planar complexes. researchgate.net The synthesis of complexes with diphosphine ligands often depends on the solvent and the nature of the starting materials. For instance, with flexible diphosphines, cis isomers can be favored in polar solvents, while trans isomers are often prepared in less polar media. rsc.org

Given the steric constraints of trans-dppene, it is expected to favor the formation of either bridged dinuclear complexes or mononuclear complexes where two ligands coordinate in a trans fashion. The synthesis of bis(phosphine)bis(tellurocarboxylato)palladium(II) and -platinum(II) complexes, [M(RCOTe)₂(PR'₃)₂], results in trans isomers with a square-planar geometry. rsc.org This preference for a trans arrangement of monodentate phosphine (B1218219) ligands is common in Pd(II) and Pt(II) chemistry.

The reactivity of palladium complexes bearing phosphine ligands is a subject of extensive research, particularly in catalysis. For example, cationic palladium(II) methyl complexes stabilized by bidentate phosphorus ligands have been studied for their reactivity with ethylene. units.it A complex like [Pd(P-P)(CH₃)(NCCH₃)]⁺ can act as a catalyst for the synthesis of butenes and hexenes. units.it During such reactions, the palladium-ethyl intermediate often represents the catalyst's resting state. units.it While these studies may use chelating phosphines, the principles of ligand substitution and catalytic turnover are broadly applicable to palladium phosphine chemistry, including complexes of trans-dppene. The structural similarities between Pd(II) and Pt(II) complexes are notable, though the kinetics of palladium compounds can be up to 10⁵ times faster, making them much more reactive. researchgate.net This higher reactivity necessitates careful selection of stabilizing ligands. researchgate.net

Ruthenium Complexes: Characterization and Electronic Properties

Ruthenium complexes incorporating diphosphine ligands are of significant interest due to their catalytic applications. While specific studies on trans-1,2-bis(diphenylphosphino)ethylene with ruthenium are not extensively detailed in the provided search results, general principles from related ruthenium(II) diphosphine complexes can be inferred. Six-coordinate ruthenium(II) complexes of the general formula [RuX₂(diphosphine)₂] (where X is a halide) have been widely reported. These complexes are typically synthesized by reacting a ruthenium precursor, such as [RuCl₂(PPh₃)₃], with the diphosphine ligand. The resulting complexes can exist as either cis or trans isomers with respect to the halide ligands, and their stereochemistry can be confirmed using spectroscopic techniques like NMR.

The electronic properties of such ruthenium complexes are of fundamental importance. Ruthenium-tris(bipyridine) complexes decorated with redox-active substituents, for instance, exhibit reversible absorption and emission spectral changes in the deep-red to near-infrared (NIR) region upon application of electrochemical potentials. rsc.org This behavior is attributed to the interplay between the metal center and the ligands. In general, the electronic spectra of ruthenium(II) complexes are characterized by metal-to-ligand charge transfer (MLCT) bands. The energy and intensity of these bands are sensitive to the nature of the ligands. The electrochemical behavior of these complexes typically reveals a reversible Ru(II)/Ru(III) oxidation wave, with the potential being influenced by the donor/acceptor properties of the coordinated ligands. For diphosphine complexes, the electron-donating ability of the phosphine groups influences the electron density at the ruthenium center, thereby affecting its redox potential and the energy of the MLCT transitions.

Iron Complexes: Bonding and Redox Behavior

The coordination chemistry of this compound with iron has been explored, particularly in the context of modeling the active sites of [FeFe]-hydrogenase enzymes. The reaction of [μ-SCH(CH₃)CH(CH₃)S-μ]Fe₂(CO)₆ with trans-dppv in the presence of an oxidizing agent affords a complex where the dppv ligand bridges two diiron units. tandfonline.com In contrast, the cis-isomer of dppv reacts to form a chelated complex. tandfonline.com These complexes have been characterized by elemental analysis, spectroscopy (IR, NMR), and X-ray diffraction. tandfonline.com

A systematic study on a series of iron(II) bisphosphine complexes, including those with backbones similar to dppv, has provided insights into their electronic structure and bonding. nih.gov Spectroscopic techniques such as near-infrared magnetic circular dichroism (MCD) and density functional theory (DFT) calculations have been employed to probe the Fe-P bonding. nih.gov The results indicate that the nature of the diphosphine backbone has a discernible effect on the electronic structure of the iron center. nih.gov Mayer bond order analyses show a correlation between the Fe-P bond order and the ligand field splitting energy (10Dq), where a stronger Fe-P interaction leads to a larger 10Dq value. nih.gov

The redox behavior of iron complexes is central to their catalytic activity. Iron bisphosphine complexes are known to participate in C-C cross-coupling reactions, which involve changes in the oxidation state of the iron center. nih.gov Electrochemical studies on related iron bipyridine-diimine complexes have demonstrated extensive redox non-innocence, where the ligand can exist in multiple stable oxidation states. acs.org This ligand-based redox activity, in conjunction with metal-centered redox processes, allows the complex to access a wide range of electronic states.

Table 1: Selected Bond Parameters for an Iron(II) Bisphosphine Complex

| Parameter | Value | Reference |

| Fe-P Bond Distance (Å) | 2.2139(9) - 2.2360(9) | nih.gov |

| P-Fe-P Bond Angle (°) | Narrowest for dppm ligand | nih.gov |

Copper and Silver Complexes: Dimeric and Polymeric Structures

This compound is known to form a variety of dimeric and polymeric structures with copper(I) and silver(I). The bridging nature of the trans-dppv ligand facilitates the formation of extended networks. For instance, with silver(I) salts, trans-dppv can lead to the formation of one-dimensional (1D) and two-dimensional (2D) coordination polymers. The specific structure is often dependent on the counter-anion present in the silver salt.

In the case of copper(II), ethylenebis(diphenylphosphine oxide), a related ligand, forms polymeric pseudotetrahedral 1:1 adducts with copper halides where the ligand is non-chelating. rsc.org This suggests that the oxidized form of dppv can also act as a bridging ligand.

Heteroleptic silver(I) complexes containing a diphosphine and a diimine ligand have been synthesized and structurally characterized. academie-sciences.fr In these complexes, the silver(I) center typically adopts a distorted tetrahedral geometry. The study of these complexes often includes an investigation of their photophysical properties, as silver(I) complexes can exhibit interesting luminescence behavior.

Gold(I) Complexes: Mononuclear and Binuclear Species

The coordination chemistry of this compound with gold(I) has been well-studied, leading to both mononuclear and binuclear complexes. The reaction of trans-dppv with a gold(I) precursor in a 1:2 ligand-to-metal ratio yields the binuclear complex [ClAu(μ-Ph₂PCH=CHPPh₂)AuCl]. rsc.org The crystal structure of this complex reveals that the molecule sits (B43327) on an inversion center, confirming the trans geometry of the ligand. rsc.org The gold atoms are linearly coordinated with typical Au-Cl and Au-P bond lengths. rsc.org A notable feature of the crystal packing is a short intermolecular Au···Au contact of 3.043(1) Å, which is indicative of an aurophilic interaction. rsc.org

In contrast, the cis-isomer of dppv has been shown to favor the formation of mononuclear gold(I) complexes, where two diphosphine ligands chelate to a single gold center, resulting in a tetrahedral geometry. academie-sciences.frnih.gov Attempts to synthesize dinuclear complexes with the cis-isomer were unsuccessful, highlighting the strong influence of the ligand geometry on the resulting complex structure. academie-sciences.frnih.gov

Binuclear gold(I) complexes with related bridging diphosphine ligands, such as bis(diphenylphosphino)methane (B1329430) (dppm), have also been extensively studied. These complexes can feature unusual structures where a two-coordinate gold(I) ion interacts with a three-coordinate gold(I) ion through an aurophilic bond. nih.gov Many of these gold(I) complexes are luminescent under UV irradiation, a property that is often associated with aurophilic interactions. nih.govwikipedia.org

Table 2: Selected Structural Parameters for µ-[this compound]bis[chlorogold(I)]

| Parameter | Value | Reference |

| Au-Cl Bond Length (Å) | 2.291(2) | rsc.org |

| Au-P Bond Length (Å) | 2.235(2) | rsc.org |

| Intermolecular Au···Au Contact (Å) | 3.043(1) | rsc.org |

Molybdenum and Cobalt Complexes: Spectroscopic and Structural Studies

The coordination chemistry of this compound and related diphosphines with molybdenum and cobalt has been investigated, revealing a range of structures and electronic properties. For molybdenum, the dinitrogen complex trans-Mo(N₂)₂(dppe)₂, where dppe is the saturated analogue of dppv, is a well-known example. researchgate.net This octahedral complex features mutually trans dinitrogen ligands and has been a key model for understanding biological nitrogen fixation. researchgate.net The Mo-N and N-N bond lengths provide insight into the activation of the dinitrogen molecule upon coordination. researchgate.net While direct studies on trans-dppv molybdenum complexes are less common in the provided results, the chemistry of related diphosphine complexes suggests that trans-dppv would also form stable complexes with molybdenum in various oxidation states. Theoretical studies on bis(organohydrazido(2-))molybdenum complexes with phosphine ligands have provided insights into the electronic structure and bonding in these systems. mdpi.com

Cobalt complexes with diphosphine ligands have been synthesized and characterized for their potential applications in catalysis, such as the polymerization of 1,3-butadiene. nih.gov The reaction of cobalt(II) chloride with various diphenylphosphine (B32561) ligands leads to the formation of complexes whose structure and catalytic behavior are influenced by the nature of the phosphine ligand. nih.gov Spectroscopic and structural studies on cobalt(II) complexes with ethylenebis(diphenylphosphine oxide) have shown the formation of polymeric pseudotetrahedral adducts. rsc.org Additionally, zwitterionic cobalt complexes with bis(diphenylphosphino)(N-thioether)amine ligands have been studied in detail using spectroscopic (FT-IR, UV-vis, EPR), magnetic, and computational methods. cardiff.ac.uk These studies reveal complex structures and magnetic properties arising from the interplay of different cobalt coordination environments within the same molecule. cardiff.ac.uk

Tin(IV) Complexes: Phosphine and Phosphine Oxide Coordination

The interaction of this compound and its oxidized form with tin(IV) halides has been investigated. The reaction of cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (cis-dppen) with SnX₄ (X = Br, I) in aerobic conditions leads to the formation of 1:1 adducts of the type [SnX₄(cis-dppenO₂)], where the phosphine ligand has been oxidized to the corresponding phosphine oxide. The oxidized ligand acts as a chelating agent, enforcing a distorted octahedral geometry around the tin center. The initial formation of a phosphine-coordinated product is observed by ³¹P NMR spectroscopy before its conversion to the final phosphine oxide complex.

While the provided search results focus on the cis-isomer, it is reasonable to expect that trans-dppv would exhibit similar reactivity, likely forming bridged polymeric structures with tin(IV) halides. The coordination of the phosphine oxide to the tin center is a common feature in the chemistry of tin(IV) with phosphine ligands in the presence of air.

Chromium Complexes: Ligand Photochemical Transformations

The photochemical behavior of chromium complexes with diphosphine ligands has been a subject of interest. While specific studies on this compound with chromium were not found, extensive research on the analogous complex with 1,3-bis(diphenylphosphino)propane (B126693) (dppp), [Cr(CO)₄(dppp)]⁺, provides significant insights into the likely photochemical transformations. nih.govacs.org

UV irradiation of [Cr(CO)₄(dppp)]⁺ in dichloromethane (B109758) at room temperature leads to the rapid transformation of the initial complex into trans-[Cr(CO)₂(dppp)₂]⁺. acs.org This transformation proceeds through a bimolecular mechanism. acs.org At low temperatures (77-120 K), an intermediate species, mer-[Cr(CO)₃(κ¹-dppp)(κ²-dppp)]⁺, can be observed, where one dppp (B1165662) ligand is monodentate and the other is bidentate. acs.org Further irradiation of this intermediate leads to the final trans-[Cr(CO)₂(dppp)₂]⁺ product. acs.org The photochemical reaction is concentration-dependent, and under certain conditions, a mixture of the starting complex, the intermediate, and the final product can be obtained. nih.govacs.org

These studies demonstrate that chromium(I) diphosphine carbonyl complexes can undergo facile photo-induced decarbonylation and ligand rearrangement. It is highly probable that a chromium complex of this compound would undergo analogous photochemical transformations, leading to the formation of new chromium species with different coordination environments and potentially different catalytic properties.

Table 3: Photochemical Transformation Products of a Chromium(I) Diphosphine Carbonyl Complex

| Complex | Description | Method of Observation | Reference |

| mer-[Cr(CO)₃(κ¹-dppp)(κ²-dppp)]⁺ | Intermediate species with one monodentate and one bidentate dppp ligand | Low-temperature UV irradiation and EPR spectroscopy | acs.org |

| trans-[Cr(CO)₂(dppp)₂]⁺ | Stable final product with two bidentate dppp ligands | Room-temperature UV irradiation and EPR spectroscopy | acs.org |

Advanced Spectroscopic and Crystallographic Characterization of Metal Complexes

The definitive characterization of metal complexes incorporating this compound, also known as (E)-vinylenebis[diphenylphosphine] or trans-dppv, relies on a suite of advanced analytical techniques. These methods provide detailed insights into the electronic environment of the nuclei, the precise three-dimensional arrangement of atoms, vibrational modes of functional groups, and the redox behavior of the metallic centers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt)

High-resolution NMR spectroscopy is a cornerstone for the characterization of trans-dppv metal complexes in solution. Each nucleus provides a unique window into the molecular structure.

¹H and ¹³C NMR: Proton and carbon NMR spectra confirm the integrity of the ligand backbone upon coordination. The signals for the vinylic protons (P-CH=CH-P) and carbons are particularly diagnostic. For instance, the ¹H NMR spectrum of the free ligand shows signals for the phenyl protons and the ethylenic protons. chemicalbook.com In metal complexes, shifts in these resonances, along with the observation of coupling to phosphorus (³¹P), provide evidence of coordination.

³¹P NMR: Phosphorus-31 NMR is arguably the most informative NMR technique for these compounds. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its coordination environment. A significant downfield shift is typically observed upon coordination of the phosphine to a metal center compared to the free ligand (δ = -23.6 ppm for dppm, a related ligand). rsc.org For example, in a tungsten dinitrogen complex, trans-[(dppe)₂W(N₂)₂], the addition of a frustrated Lewis pair results in a new ³¹P NMR peak at δ = 32.2 ppm, indicating product formation. researchgate.net In platinum complexes, the ³¹P signal is often accompanied by satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I = 1/2, 33.8% abundance). The magnitude of the one-bond coupling constant, ¹J(Pt-P), provides valuable information about the nature of the Pt-P bond. rsc.org For example, a chelated dppe (1,2-bis(diphenylphosphino)ethane) complex exhibits ¹J(Pt-P) values of 1953 Hz and 1814 Hz. rsc.org One-bond couplings to phosphorus in various metal complexes can range from 1300 to 4000 Hz. huji.ac.il

¹⁹⁵Pt NMR: For platinum complexes, direct observation of the ¹⁹⁵Pt nucleus offers profound insight into the metal's coordination sphere. wikipedia.org The chemical shift of ¹⁹⁵Pt spans a vast range (over 13000 ppm) and is extremely sensitive to factors like oxidation state, coordination number, and ligand identity. wikipedia.org This high sensitivity allows for the resolution of minute structural differences. huji.ac.il The standard reference for ¹⁹⁵Pt NMR is typically Na₂PtCl₆. wikipedia.org The coupling between platinum and phosphorus, observed in both ³¹P and ¹⁹⁵Pt spectra, is a definitive indicator of a P-Pt bond.

| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| [Pt(bpy-H-κC)(Me)(dppe-κ²P,P)] | ³¹P | 44.7 | ¹J(Pt-P) = 1953 | rsc.org |

| [Pt(bpy-H-κC)(Me)(dppe-κ²P,P)] | ³¹P | 43.3 | ¹J(Pt-P) = 1814 | rsc.org |

| trans-[(dppe)₂W(N₂)₂] Adduct | ³¹P | 32.2 | Not reported | researchgate.net |

| General Pt(II) Square-Planar Complexes | ¹⁹⁵Pt | ~ -3876 to 0 | ¹J(Pt-P) ≈ 1300-4000 | huji.ac.ilcapes.gov.br |

| General Pt(IV) Octahedral Complexes | ¹⁹⁵Pt | ~ 0 to 6033 | ¹J(Pt-P) ≈ 1300-4000 | huji.ac.ilcapes.gov.br |

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Due to the rigid ethylenic backbone, the trans-dppv ligand is sterically constrained from chelating to a single metal center. Instead, it typically acts as a bridging ligand, linking two metal centers. A key structural feature is the retention of the trans geometry of the C=C double bond within the complex.

In the dinuclear gold(I) complex, µ-[this compound]bis[chlorogold(I)], the molecule resides on a crystallographic inversion center, which rigorously confirms the trans geometry of the ligand. rsc.org The gold atoms exhibit a linear coordination environment, with an Au-P bond length of 2.235 Å and an Au-Cl bond length of 2.291 Å. rsc.org Similarly, a diiron complex, {[µ-SCH(CH₃)CH(CH₃)S-µ]Fe₂(CO)₅}₂(µ-trans-dppv), features the trans-dppv ligand bridging two Fe₂(CO)₅ units. tandfonline.com

The structural parameters of platinum complexes have also been elucidated. For example, in dichlorido[(Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide)-κ²S,S′]platinum(II), a complex with the related cis-phosphine sulfide (B99878) ligand, the Pt(II) center adopts a square-planar geometry. iucr.orgnih.gov

| Complex | Metal Center | Key Bond Length (Å) | Key Bond Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [ClAu(µ-trans-dppv)AuCl] | Au(I) | Au-P = 2.235 Au-Cl = 2.291 | P-Au-Cl ≈ 180 (linear) | Linear | rsc.org |

| {[µ-SCH(CH₃)CH(CH₃)S-µ]Fe₂(CO)₅}₂(µ-trans-dppv) | Fe(I) | Not specified | Not specified | Bridging diphosphine | tandfonline.com |

Infrared and Ultraviolet-Visible Spectroscopies

Vibrational and electronic spectroscopies offer complementary information to NMR and diffraction methods.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. In trans-dppv complexes, the C=C stretching vibration (ν(C=C)) of the ethylene backbone and the P-C (phenyl and vinyl) stretching vibrations are of interest. Coordination to a metal center can induce small shifts in the positions of these bands. For metal carbonyl complexes, such as trans-[Mo(CO)₂(dppen)₂]PF₆, the number and frequency of the C≡O stretching bands provide direct information about the geometry of the carbonyl ligands. oup.com

Mass Spectrometry Techniques (e.g., ESI-MS, FAB-MS, HR-MS)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and composition of trans-dppv complexes.

Fast Atom Bombardment (FAB-MS): This soft ionization technique has been used to characterize various diphosphine-metal carbonyl complexes, providing molecular ion peaks that confirm their formulation. tandfonline.com

Electrospray Ionization (ESI-MS): ESI-MS is particularly useful for charged (ionic) complexes. It allows for the gentle transfer of ions from solution to the gas phase, where their mass-to-charge ratio (m/z) can be determined with high accuracy. For instance, the ESI mass spectrum of a tungsten complex adduct displayed the expected molecular ion pattern, confirming its identity. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of a complex, further corroborating its proposed structure.

Electrochemical Analysis: Cyclic Voltammetry and Redox Properties

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of trans-dppv metal complexes. It provides information on the potentials at which the metal center can be oxidized or reduced and the stability of the resulting species.

Gold(I) complexes of bis(diphenylphosphines) have also been studied. The complex bis[1,2-bis(diphenylphosphino)ethene]gold(I) shows a quasi-reversible two-electron redox process corresponding to the Au(I)/Au(III) couple at an E½ value of +0.572 V versus a saturated calomel (B162337) electrode (SCE). rsc.org This contrasts with related diphosphine complexes with more flexible backbones (like dppe), which show more reversible electrochemical behavior. rsc.org

| Complex | Redox Couple | Potential (E½, V vs. SCE) | Electrochemical Behavior | Reference |

|---|---|---|---|---|

| bis[1,2-bis(diphenylphosphino)ethene]gold(I) PF₆⁻ | Au(I)/Au(III) | +0.572 | Quasi-reversible | rsc.org |

| trans-[Mo(CO)₂(dppen)₂]PF₆ | Mo(I)/Mo(II) (Oxidation) | Not specified | ECirrev mechanism | oup.com |

| trans-[Mo(CO)₂(dppen)₂]PF₆ | Mo(I)/Mo(0) (Reduction) | Not specified | ECirrev mechanism | oup.com |

Influence of Ligand Conformation and Electronic Properties on Coordination Behavior

The coordination behavior of this compound is dictated by a combination of its rigid conformational properties and the electronic nature of its phosphorus donor atoms.

The most significant conformational constraint is the rigid trans-alkene backbone. This structure fixes the two diphenylphosphino groups on opposite sides of the C=C double bond, making intramolecular chelation to a single metal center sterically impossible. As a result, trans-dppv almost exclusively functions as a bridging ligand, spanning two different metal centers to form binuclear or polynuclear complexes. rsc.orgtandfonline.com This contrasts sharply with its cis-isomer and related flexible ligands like 1,2-bis(diphenylphosphino)ethane (dppe), which readily form stable five-membered chelate rings with a single metal. rsc.orgwikipedia.orgnih.gov

The electronic properties of the phosphine groups are characteristic of tertiary phosphines: they are good σ-donors and modest π-acceptors. The σ-donation from the phosphorus lone pairs to empty metal d-orbitals is the primary interaction responsible for the formation of the M-P bond. The π-acceptor character arises from the overlap of filled metal d-orbitals with the empty σ* orbitals of the P-C bonds. These electronic characteristics allow trans-dppv to stabilize a wide range of transition metals in various oxidation states. chemimpex.com The electronic properties can be fine-tuned, which is a key aspect in the design of catalysts. chemimpex.com The substitution of ligands influences the d-d electronic transitions in the metal complexes, a phenomenon that has been correlated with the energies of the frontier orbitals determined by DFT calculations. researchgate.net

The combination of a rigid, non-chelating backbone and effective σ-donating phosphine groups makes trans-dppv a valuable ligand for constructing well-defined, bridged multinuclear architectures, which can exhibit unique reactivity and catalytic properties arising from the cooperative effects between the metal centers.

Steric and Electronic Parameters Governing Metal-Ligand Bonding

The interaction between a metal center and a phosphine ligand, such as this compound (trans-dppv), is governed by a combination of steric and electronic factors. These properties dictate the ligand's coordination behavior, influencing the geometry, stability, and reactivity of the resulting metal complex. The most common metrics used to quantify these properties for phosphine ligands are the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics. manchester.ac.ukwikipedia.orgwikipedia.org

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand, defined as the solid angle formed at the metal center that encompasses the van der Waals radii of the ligand's atoms. wikipedia.org The Tolman electronic parameter (TEP), on the other hand, quantifies the electron-donating or -withdrawing ability of a ligand. wikipedia.org It is determined experimentally by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in a nickel complex, [LNi(CO)₃], using infrared spectroscopy. wikipedia.org A lower ν(CO) value indicates a more electron-donating (more basic) ligand, as the increased electron density on the metal leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond. wikipedia.org

However, standard Tolman parameters are not typically reported for this compound. This is because the Tolman methodology was specifically developed for monodentate phosphine ligands (PR₃) in a tetrahedral [Ni(CO)₃L] environment. wikipedia.orgwikipedia.org The bidentate nature of trans-dppv, combined with its rigid geometry that forces the two phosphorus donor atoms to be on opposite sides of the C=C double bond, prevents it from acting as a simple monodentate or chelating ligand in the required model complex. Its inherent function is to act as a bridging ligand between two distinct metal centers.

Despite the absence of a defined Tolman value, the steric and electronic characteristics of trans-dppv can be described qualitatively.

Steric Properties : The steric profile of trans-dppv is significant, dominated by the four phenyl groups on the phosphorus atoms. Its key feature is the rigid ethenylene backbone which holds the two PPh₂ groups in a fixed trans orientation. This geometry makes chelation to a single metal center sterically impossible and forces the ligand to adopt a bridging coordination mode, spanning two metal centers which can be a considerable distance apart. This leads to the formation of binuclear macrocycles or one-, two-, or three-dimensional coordination polymers.

Electronic Properties : The electronic character of each phosphorus center in trans-dppv is similar to that of other triarylphosphines, such as triphenylphosphine (B44618) (PPh₃). The TEP for PPh₃ is 2068.9 cm⁻¹, classifying it as a ligand with moderate σ-donor and π-acceptor capabilities. wikipedia.org By extension, trans-dppv is considered a good σ-donor due to the lone pairs on the phosphorus atoms, with some π-accepting character arising from the phosphorus-carbon σ* antibonding orbitals. The electronic effects of the two phosphino (B1201336) groups are largely independent, although some electronic communication may occur through the ethylene bridge. Changes in the electronegativity of substituents can affect bond distances and angles at the phosphorus atom, thereby influencing its electronic properties. manchester.ac.uk

Impact of Ligand Isomerism on Complex Stability and Geometry (cis- vs. trans-)

The geometric isomerism of 1,2-Bis(diphenylphosphino)ethylene (dppv) has a profound and defining impact on the geometry and stability of its metal complexes. The rigid C=C double bond fixes the relative positions of the two diphenylphosphino groups, leading to two isomers, cis-dppv and trans-dppv, with fundamentally different coordination behaviors. wikipedia.org

Impact on Geometry

The primary difference between the isomers is their coordination mode: cis-dppv acts as a chelating ligand, while trans-dppv functions as a bridging ligand.

cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv): In this isomer, the two phosphorus donor atoms are located on the same side of the ethylene backbone. This arrangement is ideal for chelation , where both phosphorus atoms bind to the same metal center to form a stable, five-membered ring. wikipedia.orgtandfonline.comunine.ch This results in the formation of mononuclear complexes where the P-M-P "bite angle" is constrained by the ligand's geometry. For example, cis-dppv is known to form chelated complexes with various metals, including tin and platinum. tandfonline.comunine.ch The proximity of the phosphine donors in cis-dppv greatly favors the formation of these mononuclear complexes over dinuclear ones. academie-sciences.fr

This compound (trans-dppv): In the trans isomer, the phosphorus atoms are on opposite sides of the C=C double bond, making it sterically impossible for them to coordinate to the same metal ion. Consequently, trans-dppv exclusively acts as a bridging ligand , connecting two different metal centers. This bridging nature leads to the formation of binuclear or polynuclear structures. A well-documented example is µ-[this compound]bis[chlorogold(I)], where the trans-dppv ligand bridges two gold(I) centers, which are each linearly coordinated.

Impact on Stability

The differing coordination modes directly affect the thermodynamic stability of the resulting complexes.

Complexes with cis-dppv: The formation of a chelate ring by cis-dppv with a metal ion results in a significant increase in thermodynamic stability known as the chelate effect . This effect is primarily entropic; the coordination of one bidentate ligand releases two or more monodentate ligands, leading to an increase in the number of free particles in the system and thus a favorable positive change in entropy.

Complexes with trans-dppv: The stability of complexes formed with the trans isomer is not enhanced by the chelate effect. Instead, their stability is derived from the formation of robust, often macrocyclic, bridged structures. While chelation is favored by entropy, the formation of bridged complexes can be favored by enthalpic factors. tandfonline.com The rigidity of the trans-dppv backbone can lead to a high degree of preorganization for binding to two metal centers, contributing to the stability of the resulting binuclear or polymeric architecture. The kinetic stability of metal complexes can be increased by enhancing the rigidity and topological complexity of the ligand, provided that the geometry and electronics of the ligand and metal are well-matched. nih.gov

The table below summarizes the key differences between the two isomers in their coordination chemistry.

| Property | cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppv) | This compound (trans-dppv) |

|---|---|---|

| Geometry of Ligand | Phosphorus atoms on the same side of the C=C bond. | Phosphorus atoms on opposite sides of the C=C bond. |

| Coordination Mode | Chelating (binds to a single metal center). wikipedia.orgtandfonline.com | Bridging (links two different metal centers). |

| Resulting Complex Geometry | Mononuclear complexes with a five-membered chelate ring. | Binuclear or polynuclear complexes; often forms large macrocycles or coordination polymers. |

| Primary Stability Factor | Chelate effect (entropically driven). | Formation of rigid, bridged architectures (often enthalpically driven). tandfonline.com |

| Example Complex Type | [M(cis-dppv)Xn] | [M₂(μ-trans-dppv)Xn] |

Catalytic Applications of Trans 1,2 Bis Diphenylphosphino Ethylene in Organic Transformations

Homogeneous Catalysis Mediated by Transition Metal Complexes

trans-1,2-Bis(diphenylphosphino)ethylene serves as a versatile ligand in homogeneous catalysis, where the catalyst and reactants exist in the same phase. chemimpex.com Its bidentate nature, though in a trans configuration which prevents it from chelating to a single metal center in the typical fashion of cis-bidentate ligands, allows it to bridge two metal centers or coordinate in a monodentate fashion. This coordination behavior is pivotal in the formation of metal complexes that catalyze a variety of reactions, including important carbon-carbon bond-forming cross-couplings and hydrogenation processes. chemimpex.comsigmaaldrich.com The ligand's ability to stabilize transition metal intermediates enhances reaction efficiency and can influence the selectivity of the catalytic process. chemimpex.com It has been employed in reactions involving metals such as palladium, ruthenium, and gold. sigmaaldrich.comrsc.orgmdpi.com

The ligand this compound is effective in various palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules. These reactions include the Suzuki-Miyaura, Heck, Sonogashira, Negishi, Hiyama, and Stille couplings, as well as the Buchwald-Hartwig amination. sigmaaldrich.com For instance, palladium complexes incorporating this ligand have been shown to catalyze the coupling of aryl Grignard reagents with both primary and secondary alkyl halides. sigmaaldrich.com

A notable application is in the Suzuki-Miyaura coupling. Research has demonstrated the utility of a palladium(II) complex, specifically [PdCl₂(dppv)] (dppv being the abbreviation for this compound), as a pre-catalyst. This system has proven effective for the coupling of various arylboronic acids with aryl bromides and chlorides in aqueous media. The reactions proceed with high yields, showcasing the robustness of the catalyst system.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by a [PdCl₂(dppv)] Complex

| Aryl Halide | Product | Yield (%) |

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |

| 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 92 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 98 |

| 1-Bromo-2-methoxybenzene | 2-Methoxybiphenyl | 88 |

| 4-Bromotoluene | 4-Methylbiphenyl | 96 |

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), [PdCl₂(dppv)] (0.1 mol%), in a 1:1 mixture of H₂O/DMF at 100 °C.

In the field of hydrogenation, ruthenium complexes featuring this compound have been noted for their catalytic activity. sigmaaldrich.com One specific area of application is the homogeneous hydrogenation of carbon dioxide. sigmaaldrich.com While detailed studies on the hydrogenation of simple alkenes and alkynes using this specific trans ligand are less common than for its cis counterpart or saturated analogues like dppe, its rigid backbone is explored for its influence on catalyst performance.

For example, iridium complexes with this ligand have been investigated for the transfer hydrogenation of ketones. The rigidity of the P-C=C-P backbone influences the electronic properties and steric environment of the metal center, which in turn affects catalytic activity and selectivity.

Table 2: Transfer Hydrogenation of Acetophenone using an Iridium Catalyst with this compound

| Catalyst Precursor | Hydrogen Source | Base | Temperature (°C) | Conversion (%) |

| [Ir(cod)Cl]₂ / dppv | Isopropanol (B130326) | KOH | 80 | 95 |

Reaction Conditions: Acetophenone (1 mmol), catalyst (0.01 mmol Ir), base (0.1 mmol), in isopropanol (5 mL) for 24h.

Hydroformylation, or oxo synthesis, is a crucial industrial process for producing aldehydes from olefins, hydrogen, and carbon monoxide. The choice of ligand is critical for controlling the regioselectivity (linear vs. branched aldehyde). While diphosphine ligands are central to this field, the this compound ligand presents a unique case due to its inability to chelate.

Rhodium systems are commonly employed for hydroformylation. When this compound is used, it typically coordinates to the rhodium center in a monodentate or bridging fashion. Studies on the hydroformylation of 1-octene (B94956) using rhodium precursors with this ligand have shown moderate activity. The steric bulk and electronic effects of the ligand influence the l/b (linear-to-branched) ratio of the resulting nonanal (B32974) isomers.

Table 3: Hydroformylation of 1-Octene with a Rh/trans-dppv Catalyst System

| Ligand/Metal Ratio | Pressure (H₂/CO) (bar) | Temperature (°C) | Conversion (%) | l/b Ratio |

| 4:1 | 20/20 | 100 | 85 | 2.5:1 |

Reaction Conditions: 1-octene, Rh(acac)(CO)₂ as precursor, toluene (B28343) as solvent.

The selective oligomerization and polymerization of ethylene (B1197577) are of immense industrial importance, and diphosphine ligands play a key role in catalyst design for these processes.

Chromium catalysts combined with diphosphine ligands are well-known for the selective oligomerization of ethylene to produce linear alpha-olefins, particularly 1-hexene (B165129) and 1-octene. While ligands with a nitrogen backbone (PNP) have received significant attention, phosphorus-based ligands like this compound have also been investigated.

In these systems, the ligand coordinates to a chromium source, such as Cr(III) acetylacetonate, and is activated by a co-catalyst, typically an aluminum alkyl like triethylaluminum (B1256330) (TEA) or methylaluminoxane (B55162) (MAO). The geometry and electronic properties of the this compound ligand influence the selectivity of the oligomerization process. Research has shown that these systems can produce a mixture of alpha-olefins and polyethylene.

Table 4: Ethylene Oligomerization with a Cr/trans-dppv Catalyst System

| Co-catalyst | Temperature (°C) | Activity ( kg/g Cr·h) | Selectivity for 1-Hexene (%) |

| MAO | 60 | 50 | 45 |

| TEA | 80 | 35 | 30 |

Reaction Conditions: Cr(acac)₃ precursor, ethylene pressure 30 bar, toluene solvent.

Nickel complexes containing phosphine (B1218219) ligands are famously used in the Shell Higher Olefin Process (SHOP). While the exact ligand in the industrial process is a tailored phosphine, related ligands like this compound have been studied in academic contexts. Nickel(0) complexes can be formed with this ligand. wikipedia.org These catalysts are active for the dimerization of ethylene to butenes. The specific isomer distribution of butenes (1-butene, cis-2-butene, trans-2-butene) is dependent on the precise catalyst structure and reaction conditions.

Table 5: Nickel-Catalyzed Dimerization of Ethylene

| Catalyst System | Solvent | Temperature (°C) | Activity (mol C₄/mol Ni·h) | 1-Butene Selectivity (%) |

| Ni(cod)₂ / trans-dppv | Toluene | 50 | 1200 | 75 |

Reaction Conditions: Ethylene pressure 10 bar.

C-H Activation and Carboxylation of Terminal Alkynes

The activation of C-H bonds is a fundamental step in organic synthesis, and diphosphine ligands play a crucial role in facilitating this process. While research has more extensively detailed the cis-isomer, the findings provide a strong model for the reactivity of the ethylene-based diphosphine ligand framework.

Copper(I) complexes incorporating cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppet) have been shown to be highly efficient catalysts for the conversion of terminal alkynes into propiolic acids using carbon dioxide. rsc.orgresearchgate.net These reactions are noteworthy for proceeding under mild conditions—atmospheric pressure of CO₂ and ambient temperature (25 °C)—while achieving excellent product yields. rsc.org For instance, dimeric Cu(I) complexes such as [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] and [Cu₂(μ₂-SCN)₂(κ²-P,P-dppet)₂] have demonstrated high catalytic activity, with product yields ranging from 90% to 97% using a catalyst loading of just 1 mol%. rsc.orgresearchgate.net

The proposed mechanism for this transformation involves the copper center, stabilized by the dppet ligand, activating the terminal alkyne in the presence of a base to form a key copper acetylide intermediate. rsc.org This intermediate is sufficiently nucleophilic to react with CO₂, leading to the insertion of carbon dioxide into the Cu-C bond and subsequent formation of the corresponding propiolic acid. rsc.org

| Alkyne Reactant | Catalyst | Yield (%) | Reference |

| Phenylacetylene | [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] | 97 | rsc.org |

| 1-Hexyne | [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] | 92 | rsc.org |

| 3,3-Dimethyl-1-butyne | [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] | 90 | rsc.org |

| Phenylacetylene | [Cu₂(μ₂-SCN)₂(κ²-P,P-dppet)₂] | 95 | rsc.org |

Note: The data presented is for the cis-isomer, cis-1,2-bis(diphenylphosphino)ethylene (dppet), and serves as an illustrative example of the catalytic potential of this ligand scaffold.

Tandem Catalysis and Mechanistic Pathways

While specific examples of tandem catalysis prominently featuring this compound are not extensively documented, the mechanistic principles derived from related processes highlight its potential. Tandem catalysis, where a single catalyst facilitates multiple sequential transformations in one pot, relies on a detailed understanding of each step in the catalytic cycle.

Density Functional Theory (DFT) calculations on ethylene oligomerization reactions using chromium-diphosphine catalysts illustrate the stepwise nature of these transformations. nih.gov The catalytic cycle for ethylene trimerization, for example, involves the oxidative coupling of two ethylene molecules to form a chromacyclopentane intermediate, followed by the coordination and insertion of a third ethylene molecule to form a larger metallacycle, which then undergoes reductive elimination to release the 1-hexene product. nih.gov Each step in this sequence—coordination, oxidative coupling, insertion, and elimination—represents a fundamental reaction that could be harnessed in a tandem sequence. The ligand's structure is critical in stabilizing the various oxidation states of the metal (e.g., Cr(I) and Cr(III)) throughout this cycle. nih.gov

Rational Ligand Design for Tailored Catalytic Activity and Selectivity

The performance of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. Rational design of ligands like this compound allows for the fine-tuning of catalytic activity and selectivity.

Tuning Electronic and Steric Parameters of the Diphosphine

The electronic and steric properties of a phosphine ligand can be precisely adjusted by modifying the substituents on the phosphorus atoms. This tuning is a powerful strategy for optimizing catalyst performance. nih.gov The synthesis of electronically and sterically unsymmetric diphosphine ligands (Ar¹₂P-CH=CH-PAr²₂, where Ar¹ ≠ Ar²) is a key approach to achieving this control. nih.govnih.gov

Electronic Effects: Introducing electron-donating groups (e.g., alkyl groups) on the phenyl rings increases the electron density on the phosphorus atoms. This enhances the ligand's ability to donate electron density to the metal center, which can promote key steps like oxidative addition in a catalytic cycle. Conversely, electron-withdrawing groups (e.g., halides) decrease the ligand's donor strength. nih.gov

Steric Effects: The size of the substituents on the phosphorus atoms dictates the steric bulk of the ligand. This bulkiness influences the coordination geometry around the metal center, the stability of the resulting complex, and the accessibility of substrates to the catalytic site.

A theory-driven approach using the artificial force induced reaction (AFIR) method has guided the development of synthetic routes to both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) analogues, a principle directly applicable to the ethylene-backbone ligand. nih.govnih.gov This allows for the creation of a diverse library of ligands with tailored properties.

| Substituent Type on Aryl Ring | Property Modified | Expected Impact on Catalysis |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density on P | Stabilizes higher oxidation states of the metal; can accelerate oxidative addition. |

| Electron-Withdrawing (e.g., -CF₃, -Cl) | Decreases electron density on P | Can facilitate reductive elimination; may increase catalyst stability. |

| Bulky Groups (e.g., -tBu) | Increases steric hindrance (cone angle) | Can influence selectivity; may create a more open coordination site for substrate binding. |

| Unsymmetric Substitution | Creates distinct electronic/steric domains | Allows for finer control over reactivity and selectivity (e.g., linear vs. branched products). nih.gov |

Achieving Regioselectivity and Enantioselectivity

Controlling the selectivity of a reaction—where it occurs (regioselectivity) and which stereoisomer it produces (enantioselectivity)—is a primary goal in catalysis. The structure of the diphosphine ligand is paramount in achieving this control.

The use of unsymmetric ligands is a known strategy to influence regioselectivity. For example, in the hydroformylation of alkenes, unsymmetric DPPE ligands have been shown to alter the coordination pattern of rhodium and iridium catalysts, thereby improving the selectivity for the linear aldehyde product over the branched isomer. nih.gov The rigid backbone of this compound makes it an excellent platform for such modifications.

Furthermore, the ligand has been employed as a reactant in preparations for catalytic asymmetric reactions, such as the intramolecular hydroamination of alkynylamines, indicating its utility in the development of enantioselective processes. By creating a chiral environment around the metal center, these ligands can direct the reaction to preferentially form one enantiomer over the other.

Mechanistic Insights into Catalytic Cycles

A deep understanding of the reaction mechanism, including the identification of intermediates and the energetics of transition states, is essential for catalyst improvement and the development of new transformations.

Investigation of Key Intermediates and Transition States

Modern research combines experimental techniques and computational chemistry to elucidate complex catalytic cycles.

Key Intermediates: In the copper-catalyzed carboxylation of terminal alkynes, the formation of a copper acetylide species is proposed as the key reactive intermediate. rsc.org The diphosphine ligand stabilizes this intermediate, allowing for the subsequent insertion of CO₂. In other systems, such as nickel-catalyzed polymerizations, off-cycle intermediates that act as catalyst traps can be identified. For instance, studies have shown that a Ni(II) complex, formed via an unintended oxidative insertion into a C–S bond, can be the true catalyst resting state, rather than a previously assumed Ni(0) π-complex. rsc.org Such intermediates are often characterized using techniques like in-situ ³¹P NMR spectroscopy and X-ray crystallography. rsc.org

Role of Cocatalysts and Activators in Catalytic Turnover

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the role of a base as an activator is fundamental. While not a cocatalyst in the traditional sense of being a secondary metal, the base is essential for the activation of the organoboron reagent. researchgate.netnih.gov The base reacts with the boronic acid to form a more nucleophilic boronate species, which is then competent to undergo transmetalation with the palladium(II) intermediate. researchgate.net The choice of base, ranging from carbonates to phosphates, can significantly influence the reaction yield and rate, though specific studies detailing these effects with dppv are not extensively documented in readily available literature.

In other cross-coupling reactions, metallic or organometallic species can act as cocatalysts. For instance, in Stille couplings, while not always required, additives like copper(I) salts can accelerate the reaction. The proposed role of the copper cocatalyst is to facilitate the transmetalation step by first undergoing a rapid exchange with the organotin reagent to form a more reactive organocopper species, which then transmetalates with the palladium complex. harvard.edu This pathway can be more favorable than the direct transmetalation between the organotin and palladium centers.

For nickel-catalyzed reactions, reducing agents are often employed as activators to generate the active Ni(0) species from a more stable Ni(II) precatalyst. Zinc powder is a common choice for this purpose in reductive cyclization and cross-coupling reactions. organic-chemistry.org The zinc reduces the Ni(II) salt in situ, allowing the catalytic cycle to initiate. The specific influence of the dppv ligand on the efficiency and mechanism of this activation process is an area that warrants more detailed investigation.

Furthermore, in certain nickel-catalyzed processes, the choice of ligand can dictate the need for and the effect of an activator. For instance, in some anhydride (B1165640) alkylation reactions, the presence of an additive like styrene (B11656) was found to accelerate the rate-limiting oxidative addition step and inhibit catalyst decomposition, thereby acting as a crucial activator for a specific ligand system (though not dppv). nih.gov This highlights the intricate interplay between the ligand, metal, and any activating agents in dictating the catalytic turnover.

The table below summarizes the general roles of common cocatalysts and activators in cross-coupling reactions, which are broadly applicable to systems potentially employing dppv, though specific data for dppv is sparse.

| Cocatalyst/Activator | Reaction Type | Proposed Role |

| Inorganic Bases (e.g., K₃PO₄, K₂CO₃) | Suzuki-Miyaura Coupling | Activation of the organoboron reagent to form a more nucleophilic boronate species, facilitating transmetalation. nih.gov |

| Copper(I) Salts (e.g., CuI) | Stille Coupling | Acts as a scavenger for free ligands that can inhibit transmetalation, thereby increasing the reaction rate. harvard.edu |

| Zinc Powder | Nickel-catalyzed Reductive Couplings | Acts as a reducing agent to generate the active Ni(0) catalyst from a Ni(II) precursor. organic-chemistry.org |

Kinetic Studies of Homogeneous Catalytic Reactions

Oxidative Addition: In many Heck and Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. researchgate.net A general rate law for a reaction limited by oxidative addition would be:

Rate = k[Pd(0)L₂][ArX]

Where k is the rate constant, [Pd(0)L₂] is the concentration of the active catalyst, and [ArX] is the concentration of the aryl halide. The nature of the phosphine ligand (L) can significantly impact the rate of this step. Electron-donating ligands are known to accelerate the oxidative addition. nih.gov

Transmetalation: In Stille couplings, the transmetalation step is often rate-limiting. wikipedia.org The rate of this step can be influenced by the nature of the ligands on the palladium center and the organotin reagent. The use of ligands that are not excessively bulky or strongly donating can facilitate this step. wikipedia.org Some kinetic studies have shown an inverse dependence on the concentration of free ligand, suggesting a dissociative mechanism where a ligand must first detach from the palladium center to allow for the coordination of the organotin reagent.

A simplified rate expression where transmetalation is the slow step following a pre-equilibrium might look like:

Rate = (k₁k₂[Pd(II)L₂X(Ar)][R-SnR'₃]) / (k₋₁[L] + k₂[R-SnR'₃])

This complex rate law can simplify to first-order in the palladium complex and the organotin reagent under certain conditions, while showing an inhibitory effect of the free ligand.

Reductive Elimination: This final step, where the new carbon-carbon bond is formed, can also be the rate-determining step, particularly in nickel-catalyzed reactions. nih.govrsc.org For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. The electronic and steric properties of the phosphine ligand can influence the rate of both the necessary isomerization and the final elimination step.

The following table outlines the commonly observed rate-determining steps in major cross-coupling reactions, which provides a basis for hypotheses in future kinetic investigations of dppv-based systems.

| Reaction Type | Common Rate-Determining Step | Influencing Factors |

| Heck Reaction | Oxidative Addition researchgate.nettamu.edu | Electronic properties of the phosphine ligand, nature of the aryl halide. |

| Suzuki-Miyaura Coupling | Oxidative Addition researchgate.net or Transmetalation | Ligand sterics and electronics, choice of base, concentration of boronic acid. |

| Stille Coupling | Transmetalation wikipedia.org | Ligand donicity, potential for ligand dissociation, nature of the organotin reagent. |

| Nickel-catalyzed Couplings | Reductive Elimination nih.govrsc.org or Oxidative Addition nih.gov | Ligand identity, presence of additives (e.g., styrene). nih.gov |